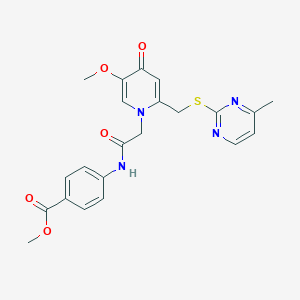
methyl 4-(2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C22H22N4O5S and its molecular weight is 454.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-(2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate, identified by its CAS number 920200-58-4, is a complex organic compound that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C22H22N4O5S
- Molecular Weight : 454.5 g/mol
- Functional Groups :
- Methoxy group (-OCH3)
- Thioether linkage (-S-)
- Acetamide group (-C(=O)NH-)
- Pyridinone ring
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O5S |
| Molecular Weight | 454.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study on related pyridinone derivatives revealed that they possess significant antibacterial and antifungal activities, which are attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic processes. For instance, similar compounds have shown inhibitory effects on cholinesterases, which are critical in neurotransmission. The inhibition of these enzymes could have implications for treating neurodegenerative diseases such as Alzheimer's .
The mechanism of action for this compound is likely multifaceted:
- Enzyme Inhibition : The presence of the acetamide group suggests potential interaction with active sites of enzymes.
- Membrane Disruption : The thioether linkage may enhance the compound's ability to penetrate lipid membranes, leading to increased bioavailability and efficacy against pathogens.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyridinone derivatives, including those structurally related to this compound). The results indicated a strong correlation between structural features and antimicrobial activity, with compounds featuring methoxy and thioether groups demonstrating enhanced potency against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. The study found that these compounds could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses. This suggests potential therapeutic applications in neurodegenerative disorders .
Propiedades
IUPAC Name |
methyl 4-[[2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-14-8-9-23-22(24-14)32-13-17-10-18(27)19(30-2)11-26(17)12-20(28)25-16-6-4-15(5-7-16)21(29)31-3/h4-11H,12-13H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACOKGBPJIURET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














